molecular formula C16H21NO4 B1437049 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid CAS No. 889654-10-8

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1437049
CAS No.: 889654-10-8
M. Wt: 291.34 g/mol
InChI Key: RDAXHOIPDPHTNI-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amino acids and peptides. It interacts with enzymes and proteins involved in peptide synthesis and modification. The compound is known to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. These interactions are crucial for the deprotection process, where the tert-butoxycarbonyl group is removed to reveal the free amino group. The nature of these interactions involves the formation of a covalent bond between the enzyme and the ester group of the compound, followed by hydrolysis to release the free amino group and the tert-butoxycarbonyl moiety .

Cellular Effects

This compound can influence various cellular processes, particularly those involving protein synthesis and modification. The compound’s role as a protecting group means it can temporarily inhibit the activity of amino groups, affecting protein folding and function. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the tert-butoxycarbonyl group can prevent the formation of peptide bonds, thereby affecting protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules to protect amino groups The compound forms a covalent bond with the amino group, rendering it inactive This protection is crucial during peptide synthesis, as it prevents unwanted side reactionsThis process is essential for the final steps of peptide synthesis, where the protected amino group is required for further reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions. Over time, the tert-butoxycarbonyl group can be hydrolyzed, leading to the release of the free amino group. This degradation can impact the long-term stability of peptides and proteins synthesized using this compound. In in vitro studies, the stability of the compound is crucial for maintaining the integrity of the synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of cellular processes. The threshold for these effects can vary depending on the animal model and the specific experimental conditions. It is important to carefully control the dosage to avoid toxic effects and ensure the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and modification. The compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the deprotection process, where the tert-butoxycarbonyl group is removed to reveal the free amino group. The compound can also affect metabolic flux and metabolite levels by influencing the availability of free amino groups for further reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of the compound are important for its role in protecting amino groups during peptide synthesis. The compound’s localization can influence its effectiveness in protecting amino groups and its subsequent removal during the deprotection process .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound is typically localized in the cytoplasm, where it interacts with enzymes involved in peptide synthesis. The presence of targeting signals or post-translational modifications can direct the compound to specific compartments or organelles. This localization is crucial for its role in protecting amino groups and ensuring the proper synthesis and modification of peptides .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-9-16(11-17,13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAXHOIPDPHTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659671
Record name 1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889654-10-8
Record name 1-(1,1-Dimethylethyl) 3-phenyl-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889654-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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